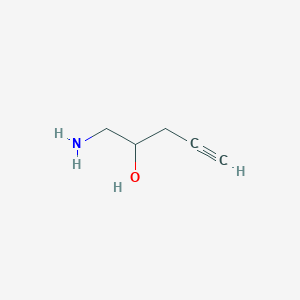

1-Aminopent-4-yn-2-ol

Description

1-Aminopent-4-yn-2-ol is an organic compound with the molecular formula C5H9NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentynyl chain

Properties

IUPAC Name |

1-aminopent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZGGDQXPNJDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ammonia in the presence of a catalyst. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopent-4-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

1-Aminopent-4-yn-2-ol is characterized by its ability to undergo several chemical transformations:

- Oxidation : Can form aldehydes or ketones.

- Reduction : Can yield alkenes or alkanes.

- Substitution : Capable of forming halogenated derivatives.

These properties enable its use as a building block in organic synthesis and as an intermediate for more complex molecules.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, facilitating the creation of complex organic compounds. For instance, it has been used in the synthesis of ligands for homogeneous catalysis, demonstrating its utility in developing new catalytic systems .

Biological Research

In biological contexts, this compound is investigated for its potential roles in biochemical pathways. It can act as a probe to study enzyme mechanisms due to its ability to form hydrogen bonds and participate in nucleophilic reactions . This property makes it valuable for exploring interactions within metabolic pathways and understanding enzyme functions.

Medicinal Chemistry

This compound is being explored for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in creating compounds with anticancer activity. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating promising anticancer properties .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity profiles, such as the development of polymers or other advanced materials .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of ligands for catalysis |

| Biological Research | Probe for studying enzyme mechanisms | Investigating metabolic pathways |

| Medicinal Chemistry | Precursor in drug development | Anticancer compound synthesis |

| Industrial Applications | Production of specialty chemicals and materials | Development of advanced polymers |

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed significant anticancer activity against human liver cancer cells (HepG2). The synthesized compounds exhibited cytotoxic effects with IC values indicating potent anti-proliferative activity. The mechanism involved apoptosis induction through caspase activation pathways .

Case Study 2: Enzyme Mechanism Probing

Research utilizing this compound as a probe demonstrated its effectiveness in elucidating enzyme mechanisms within biochemical pathways. By modifying this compound and observing the resultant effects on enzyme activity, researchers gained insights into substrate specificity and enzyme kinetics, furthering the understanding of metabolic processes .

Mechanism of Action

The mechanism of action of 1-Aminopent-4-yn-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other biomolecules, influencing biochemical pathways.

Comparison with Similar Compounds

1-Amino-2-propanol: Similar in structure but with a shorter carbon chain.

1-Amino-3-butanol: Similar but with a different position of the hydroxyl group.

1-Amino-5-hexyn-3-ol: Similar but with a longer carbon chain and different functional group positions.

Uniqueness: 1-Aminopent-4-yn-2-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

1-Aminopent-4-yn-2-ol, also known as APAO, is an alkyne-based amino alcohol that exhibits a range of biological activities due to its unique structural properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 99.13 g/mol. The presence of both an amino group and a hydroxyl group on a pentynol backbone enables diverse chemical reactivity and biological interactions. Its structural features facilitate hydrogen bonding and participation in various biochemical pathways, making it a versatile compound in research applications.

Structural Overview

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 99.13 g/mol |

| Functional Groups | Amino (-NH), Hydroxyl (-OH) |

| Structural Type | Alkyne-based amino alcohol |

The biological activity of this compound primarily revolves around its interaction with enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds, which can influence enzyme activity and modulate various biochemical pathways. Research indicates that it may act as an inhibitor or activator in enzymatic reactions, impacting metabolic processes.

Biological Activities

This compound has been studied for various biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. This pathway is significant in the development of diabetic complications, making ALR inhibitors valuable in diabetes management .

- Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antioxidant activity, which could provide protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Aldose Reductase Inhibition : A study reported that alkynylated amino acids derived from this compound exhibited selective inhibition against ALR2 over ALR1. This selectivity is crucial for developing therapies targeting diabetic complications .

- Synthesis and Functionalization : Research has demonstrated effective synthesis methods for creating derivatives of this compound through reactions such as Sonogashira cross-coupling, which enhances its utility in drug development .

- Biochemical Pathway Modulation : Ongoing investigations are focused on elucidating the compound's interactions with cellular receptors and enzyme systems, which could lead to new therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopent-4-en-1-alcohol | Amino group at position 2 | Different reactivity due to amino positioning |

| Propargylamine | Basic structure without hydroxyl group | Lacks alcohol functionality; different reactivity |

| 1-Aminopentanol | Hydroxyl group at position 2 | Variations in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.